

# 5-Methoxyisoquinoline hydrochloride CAS number 540522-61-0

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## Compound of Interest

Compound Name: 5-Methoxyisoquinoline  
hydrochloride

Cat. No.: B3027876

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An In-depth Technical Guide to **5-Methoxyisoquinoline Hydrochloride** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Methoxyisoquinoline hydrochloride** (CAS Number: 540522-61-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis, potential applications, and analytical validation. We will explore its core properties, plausible mechanisms of action inferred from related structures, and its role as a strategic intermediate in the synthesis of novel therapeutic agents.

## Core Concepts: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity.<sup>[1]</sup> This scaffold is found in numerous natural alkaloids, such as morphine and papaverine, and is a core component of many clinically approved drugs.<sup>[1][2]</sup> **5-Methoxyisoquinoline hydrochloride** represents a functionally decorated version of this core, offering chemists a versatile starting point for creating libraries of novel compounds for structure-activity

relationship (SAR) studies.[3] The methoxy group at the 5-position significantly influences the electron density of the aromatic ring, which can modulate the molecule's reactivity and its interactions with biological targets.[4][5]

## Chemical Identity and Structure

**5-Methoxyisoquinoline hydrochloride** is the salt form of 5-methoxyisoquinoline, enhancing its stability and solubility in aqueous media for experimental use.

Caption: Chemical structure of **5-Methoxyisoquinoline hydrochloride**.

## Physicochemical Properties and Analytical Characterization

Precise characterization is fundamental to ensuring the purity and identity of a research compound. The properties of **5-Methoxyisoquinoline hydrochloride** are summarized below.

### Key Physicochemical Data

Property	Value	Source(s)
CAS Number	540522-61-0 (HCl salt); 90806-58-9 (Free Base)	[6]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClNO	[7]
Molecular Weight	195.65 g/mol	[5]
Appearance	White to light yellow crystalline powder	[4]
Purity	Typically ≥95-97%	[7][8]
Storage	Room temperature, under inert atmosphere, keep dry	[5][7]

## Analytical Methodologies: A Self-Validating Approach

Ensuring the quality of each batch is paramount. A robust analytical workflow validates the identity and purity of **5-Methoxyisoquinoline hydrochloride**. The International Council for

Harmonisation (ICH) guidelines provide a framework for validating such methods, focusing on parameters like accuracy, precision, specificity, linearity, and range.[9][10]

#### Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a standard method for determining the purity of **5-Methoxyisoquinoline hydrochloride**. The principle relies on separating the target compound from any impurities on a reversed-phase column, with detection by UV absorbance.

##### 1. Instrumentation and Materials:

- HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity)[11]
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9][12]
- Acetonitrile (HPLC grade)
- Water (Ultrapure)
- Formic acid or Acetic Acid (0.1%)
- **5-Methoxyisoquinoline hydrochloride** reference standard
- Volumetric flasks, pipettes, and autosampler vials

##### 2. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Solution: Accurately weigh ~1 mg of **5-Methoxyisoquinoline hydrochloride** and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.

##### 3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[9][12]
- Injection Volume: 10 µL.[11]
- Column Temperature: 30°C.
- Detection Wavelength: ~270-280 nm (based on the UV absorbance of the isoquinoline core). [2][9]
- Gradient Elution:
  - 0-2 min: 10% B
  - 2-15 min: 10% to 90% B
  - 15-18 min: 90% B

- 18-20 min: 90% to 10% B
- 20-25 min: 10% B (re-equilibration)

#### 4. Data Analysis and Validation:

- Specificity: The main peak for **5-Methoxyisoquinoline hydrochloride** should be well-resolved from any impurity peaks.
- Linearity: Prepare a calibration curve using standard solutions at multiple concentrations (e.g., 5, 20, 50, 75, 100 µg/mL).<sup>[10]</sup> The plot of peak area versus concentration should yield a correlation coefficient ( $R^2$ ) of >0.999.<sup>[11]</sup>
- Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

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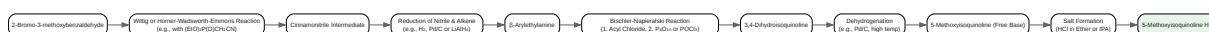
Caption: Experimental workflow for HPLC-based purity analysis.

## Synthesis and Reaction Chemistry

The synthesis of the isoquinoline core is a well-established area of organic chemistry. For a 5-substituted isoquinoline, a common strategy involves building the heterocyclic ring onto a pre-functionalized benzene ring.

### Plausible Synthetic Pathway

A likely synthetic route to 5-Methoxyisoquinoline would start from 2-bromo-3-methoxybenzaldehyde. This approach allows for the controlled construction of the isoquinoline ring system. While specific synthesis details for the hydrochloride salt (CAS 540522-61-0) are not widely published in peer-reviewed literature, a logical pathway can be constructed based on known named reactions.



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Caption: A plausible multi-step synthesis pathway for 5-Methoxyisoquinoline HCl.

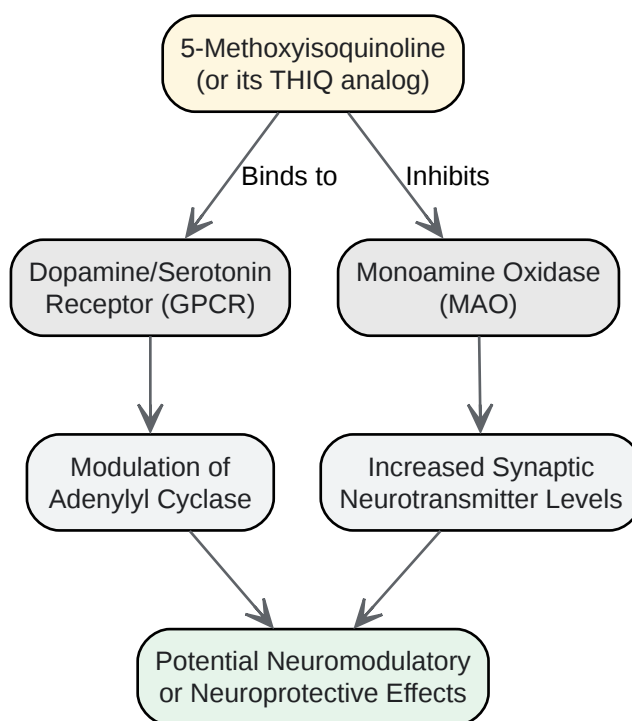
## Inferred Mechanism of Action and Biological Relevance

While direct pharmacological data for **5-Methoxyisoquinoline hydrochloride** is limited, the activities of structurally similar compounds, particularly tetrahydroisoquinolines (THIQs), provide a strong basis for inferring its potential biological targets.<sup>[3]</sup> The fully aromatic isoquinoline core is often a precursor or metabolite of more flexible, biologically active THIQ structures.

### Putative Molecular Targets

- **Dopamine and Serotonin Receptors:** THIQ derivatives are known ligands for dopamine receptors (especially D2-like) and serotonin receptors.<sup>[3]</sup> The methoxy substitution can influence receptor affinity and selectivity. The mechanism likely involves competitive binding at these G-protein coupled receptors (GPCRs), modulating downstream signaling pathways like adenylyl cyclase activity.
- **Monoamine Oxidase (MAO) Inhibition:** Some THIQs exhibit inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.<sup>[3]</sup> Inhibition of these enzymes increases neurotransmitter levels in the synaptic cleft, a mechanism relevant to treating depression and neurodegenerative diseases.

The methoxy group's position is critical. As an electron-donating group, it increases the electron density of the aromatic system, which can enhance  $\pi$ - $\pi$  stacking or hydrogen bond acceptor interactions with amino acid residues in a receptor's binding pocket.<sup>[4]</sup>



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Caption: Inferred biological mechanisms based on related isoquinoline structures.

## Applications in Drug Discovery and Development

The primary value of **5-Methoxyisoquinoline hydrochloride** lies in its role as a versatile chemical intermediate.[5]

- **Fragment-Based Drug Design (FBDD):** Its relatively simple structure makes it an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent leads.
- **Scaffold for Library Synthesis:** The isoquinoline core can be further functionalized at multiple positions. For example, the nitrogen atom can be alkylated, and other positions on the rings can undergo electrophilic substitution, allowing for the rapid generation of a diverse library of analogs for SAR studies.[13]
- **Precursor for Complex APIs:** It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system or possessing antimicrobial properties.[4][14] For instance, the related intermediate

5-isoquinoline sulfonyl chloride is a precursor to Fasudil hydrochloride, a Rho-kinase inhibitor.<sup>[15]</sup>

## Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for **5-Methoxyisoquinoline hydrochloride** and its close analogs.<sup>[16][17]</sup>

## Hazard Identification and Precautionary Measures

Hazard Class	GHS Statement	Precautionary Code	Precautionary Statement
Acute Toxicity, Oral (Cat. 4)	H302: Harmful if swallowed	P270, P301+P312	Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[18]
Skin Irritation (Cat. 2)	H315: Causes skin irritation	P280, P302+P352	Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[19]
Eye Irritation (Cat. 2)	H319: Causes serious eye irritation	P280, P305+P351+P338	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
STOT - Single Exposure (Cat. 3)	H335: May cause respiratory irritation	P261, P304+P340	Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[19]

## Recommended Laboratory Practices

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[20]
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas like argon or nitrogen is recommended.[5]



- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion and Future Directions

**5-Methoxyisoquinoline hydrochloride** is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value is derived from the privileged nature of the isoquinoline scaffold, enhanced by the electronic influence of the 5-methoxy group. While its own biological profile is not extensively documented, its utility as a precursor for novel therapeutics is clear.

Future research should focus on expanding the library of derivatives built from this core and screening them against a wider range of biological targets, including kinases, ion channels, and enzymes implicated in metabolic diseases. Elucidating the precise pharmacological profile of this specific isomer and its tetrahydro- derivative could unveil novel biological activities, paving the way for new lead compounds in drug development.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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